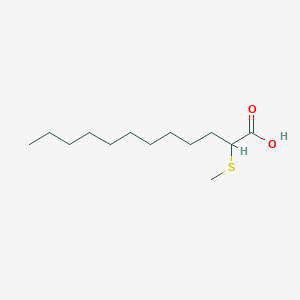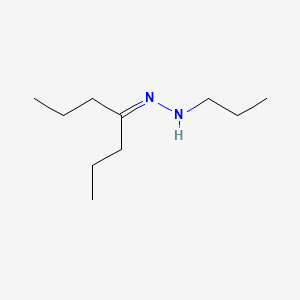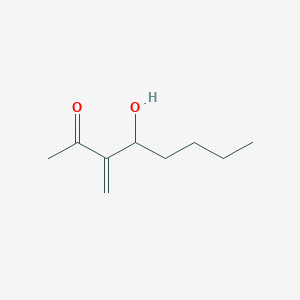
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide is a chemical compound with the molecular formula C₁₆H₃₄Br₂N₂. It is known for its unique structure, which includes two diazoniadispiro groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide typically involves the reaction of specific precursor chemicals under controlled conditions. The synthetic route often includes the use of bromine as a reagent to introduce the dibromide groups. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dibromide groups into other functional groups.
Substitution: The dibromide groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions are still being studied, but they may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide can be compared with other similar compounds, such as:
6,9-Diazoniadispiro(5.2.6.3)octadecane, dichloride: This compound has similar structural features but contains chloride instead of bromide.
6,9-Diazoniadispiro(5.2.6.3)octadecane, diiodide: This compound contains iodine instead of bromide and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of bromide groups, which can influence its reactivity and applications .
Propriétés
| 73927-59-0 | |
Formule moléculaire |
C16H32Br2N2 |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
6,9-diazoniadispiro[5.2.69.36]octadecane;dibromide |
InChI |
InChI=1S/C16H32N2.2BrH/c1-2-5-10-17(9-4-1)13-8-14-18(16-15-17)11-6-3-7-12-18;;/h1-16H2;2*1H/q+2;;/p-2 |
Clé InChI |
SZQNUYYPCWARLG-UHFFFAOYSA-L |
SMILES canonique |
C1CCC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)

![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)




![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
